2-(2-Chlorophenyl)ethylhydrazine;hydrochloride
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Overview
Description
2-(2-Chlorophenyl)ethylhydrazine;hydrochloride is a chemical compound with the molecular formula C8H12Cl2N2 and a molecular weight of 207.1. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Chlorophenyl)ethylhydrazine;hydrochloride typically involves the use of 2-chloroaniline as the starting material. The synthetic route includes the following steps :
Diazotization: 2-chloroaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0°C).
Reduction: The diazonium salt formed is then reduced using sodium pyrosulfite at temperatures between 10°C and 35°C and a pH range of 7 to 9.
Hydrolysis: The final step involves hydrolysis to obtain 2-(2-Chlorophenyl)ethylhydrazine.
This method is advantageous due to its high purity and low production cost .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are scaled up to meet commercial demands. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)ethylhydrazine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)ethylhydrazine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)ethylhydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenylhydrazine: Similar in structure but lacks the ethyl group.
Phenylhydrazine: Lacks the chlorine substituent.
2-(2-Bromophenyl)ethylhydrazine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
2-(2-Chlorophenyl)ethylhydrazine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-chlorophenyl)ethylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.ClH/c9-8-4-2-1-3-7(8)5-6-11-10;/h1-4,11H,5-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXSXZFRMOCAAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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